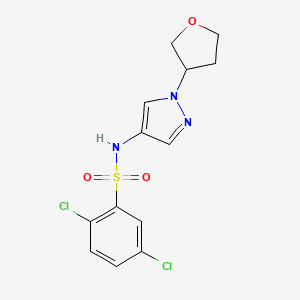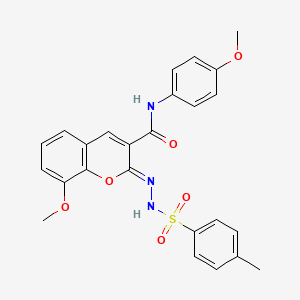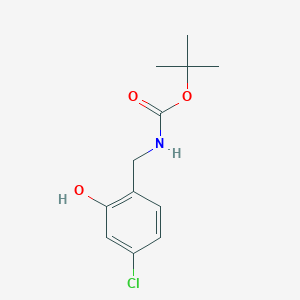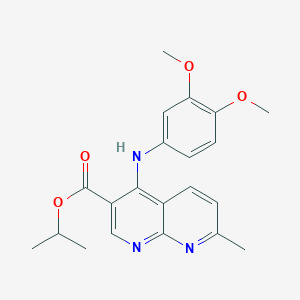![molecular formula C13H13F2NO2 B2616603 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361640-62-0](/img/structure/B2616603.png)
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has been the subject of research in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been found to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as a tool for studying protein-protein interactions. In materials science, it has been investigated for its potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of these processes, ultimately leading to the death of cancer cells or the alteration of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one can have various biochemical and physiological effects, depending on the specific application. In cancer research, it has been found to induce apoptosis (cell death) in cancer cells, while in biochemistry, it has been found to alter the binding of certain proteins. These effects are thought to be due to the compound's ability to inhibit certain enzymes and proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is its high yield and purity, which makes it suitable for various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results in some experiments.
Future Directions
There are numerous future directions for research involving 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one. Some potential areas of research include further investigation of its anticancer properties, its potential as a tool for studying protein-protein interactions, and its applications in materials science. Additionally, there is a need for further research into the compound's mechanism of action, which could lead to the development of new drugs and treatments.
Synthesis Methods
The synthesis of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 3,5-difluorophenol with pyrrolidine and acryloyl chloride. The resulting compound has been found to have a high yield and purity, making it suitable for various research applications.
properties
IUPAC Name |
1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-13(17)16-4-3-11(8-16)18-12-6-9(14)5-10(15)7-12/h2,5-7,11H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPADPROIPMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)
![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
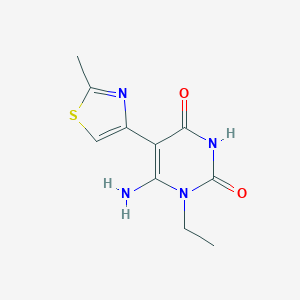
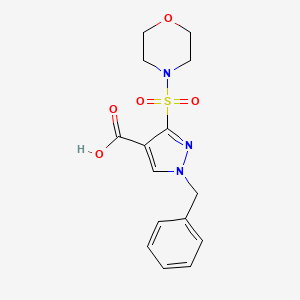
![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)
